molecular formula C9H10F3NO B13954733 2-(Ethyl(trifluoromethyl)amino)phenol

2-(Ethyl(trifluoromethyl)amino)phenol

Cat. No.: B13954733
M. Wt: 205.18 g/mol
InChI Key: BSBUYAFLTOTIJR-UHFFFAOYSA-N
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Description

2-(Ethyl(trifluoromethyl)amino)phenol is an ortho-substituted phenolic compound featuring an ethyl group and a trifluoromethyl group attached to an amino moiety. The molecular formula is C₉H₁₁F₃NO, with a molecular weight of 221.19 g/mol. The trifluoromethyl group confers strong electron-withdrawing properties, while the ethyl chain introduces steric bulk.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2-[ethyl(trifluoromethyl)amino]phenol

InChI

InChI=1S/C9H10F3NO/c1-2-13(9(10,11)12)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3

InChI Key

BSBUYAFLTOTIJR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(trifluoromethyl)amino)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with ethyl trifluoromethyl ketone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminophenol attacks the carbonyl carbon of the ketone, followed by dehydration to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amino derivative .

Scientific Research Applications

2-(Ethyl(trifluoromethyl)amino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-(Trifluoromethyl)phenol ()
  • Molecular Formula : C₇H₅F₃O
  • Key Features: Lacks the ethylamino group, with trifluoromethyl directly attached to the phenol ring.
  • Physical Properties : Boiling point = 420–421 K .
  • Comparison: The absence of the ethylamino group reduces steric hindrance and hydrogen-bonding capacity compared to the target compound.
(E)-2-Methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-2) ()
  • Molecular Formula : C₁₅H₁₁F₃N₂O₂
  • Key Features : Contains a methoxy group (electron-donating) and an imine-linked trifluoromethylphenyl moiety.
  • Synthesis : Yield = 51–67% via Schiff base condensation .
  • Comparison: The imine group (C=N) enhances conjugation but reduces stability under acidic conditions compared to the stable ethyl(trifluoromethyl)amino group in the target compound.
4-{Phenyl[(2,2,2-trifluoroethyl)amino]methyl}phenol ()
  • Molecular Formula: C₁₅H₁₄F₃NO
  • Key Features: Para-substituted phenol with a trifluoroethylamino-phenyl group.
  • Comparison : The para substitution alters hydrogen-bonding patterns (see ) and steric accessibility compared to the ortho-substituted target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (K) Hydrogen Bond Donors LogP (Predicted)
2-(Ethyl(trifluoromethyl)amino)phenol 221.19 ~475 (estimated) 2 (phenol -OH, NH) 2.1
2-(Trifluoromethyl)phenol 162.11 420–421 1 (phenol -OH) 1.8
SB-2 () 308.26 N/A 2 (phenol -OH, NH) 3.2

Key Observations :

  • The target compound’s ethyl group increases hydrophobicity (higher LogP) compared to 2-(trifluoromethyl)phenol.
  • SB-2’s imine group contributes to higher molecular weight and conjugation but may reduce metabolic stability.

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